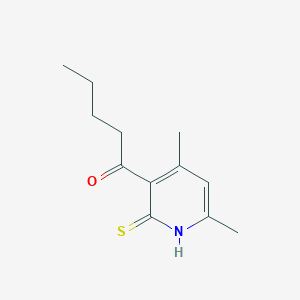![molecular formula C19H18ClNO2 B5168347 8-[3-(4-chloro-3-methylphenoxy)propoxy]quinoline](/img/structure/B5168347.png)
8-[3-(4-chloro-3-methylphenoxy)propoxy]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[3-(4-chloro-3-methylphenoxy)propoxy]quinoline, also known as Cmp8q, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Cmp8q is a quinoline derivative that has been synthesized using various methods.
Scientific Research Applications
8-[3-(4-chloro-3-methylphenoxy)propoxy]quinoline has been extensively studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, 8-[3-(4-chloro-3-methylphenoxy)propoxy]quinoline has been shown to inhibit the proliferation of cancer cells and induce apoptosis. In neurodegenerative diseases, 8-[3-(4-chloro-3-methylphenoxy)propoxy]quinoline has been shown to have neuroprotective effects and improve cognitive function. In infectious diseases, 8-[3-(4-chloro-3-methylphenoxy)propoxy]quinoline has been shown to have antimicrobial activity against various pathogens.
Mechanism of Action
The mechanism of action of 8-[3-(4-chloro-3-methylphenoxy)propoxy]quinoline is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 8-[3-(4-chloro-3-methylphenoxy)propoxy]quinoline has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. 8-[3-(4-chloro-3-methylphenoxy)propoxy]quinoline has also been shown to inhibit the activation of NF-κB, a signaling pathway involved in inflammation and immune response.
Biochemical and Physiological Effects
8-[3-(4-chloro-3-methylphenoxy)propoxy]quinoline has been shown to have various biochemical and physiological effects. In cancer cells, 8-[3-(4-chloro-3-methylphenoxy)propoxy]quinoline has been shown to induce apoptosis and inhibit the expression of anti-apoptotic proteins. In neurodegenerative diseases, 8-[3-(4-chloro-3-methylphenoxy)propoxy]quinoline has been shown to have neuroprotective effects and improve cognitive function. In infectious diseases, 8-[3-(4-chloro-3-methylphenoxy)propoxy]quinoline has been shown to have antimicrobial activity against various pathogens.
Advantages and Limitations for Lab Experiments
8-[3-(4-chloro-3-methylphenoxy)propoxy]quinoline has several advantages and limitations for lab experiments. One advantage is its broad range of potential applications in various fields. Another advantage is its relatively simple synthesis method. One limitation is its potential toxicity, which may limit its use in certain experiments. Another limitation is its limited solubility in water, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for the study of 8-[3-(4-chloro-3-methylphenoxy)propoxy]quinoline. One direction is the development of more potent and selective derivatives of 8-[3-(4-chloro-3-methylphenoxy)propoxy]quinoline for use in various applications. Another direction is the investigation of the mechanism of action of 8-[3-(4-chloro-3-methylphenoxy)propoxy]quinoline and its potential interactions with other signaling pathways. Additionally, the investigation of the pharmacokinetics and pharmacodynamics of 8-[3-(4-chloro-3-methylphenoxy)propoxy]quinoline may provide valuable insights into its potential clinical applications.
Conclusion
In conclusion, 8-[3-(4-chloro-3-methylphenoxy)propoxy]quinoline is a quinoline derivative that has gained significant attention in scientific research due to its potential applications in various fields. 8-[3-(4-chloro-3-methylphenoxy)propoxy]quinoline can be synthesized using various methods and has been extensively studied for its potential applications in cancer research, neurodegenerative diseases, and infectious diseases. The mechanism of action of 8-[3-(4-chloro-3-methylphenoxy)propoxy]quinoline is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 8-[3-(4-chloro-3-methylphenoxy)propoxy]quinoline has several advantages and limitations for lab experiments, and there are several future directions for its study.
Synthesis Methods
8-[3-(4-chloro-3-methylphenoxy)propoxy]quinoline can be synthesized using various methods, including the Pfitzinger reaction and the Friedländer synthesis. The Pfitzinger reaction involves the condensation of 2-chloro-3-methylquinoline with 4-chloro-3-methylphenol in the presence of a base, followed by the addition of 3-chloropropylamine. The Friedländer synthesis involves the condensation of 2-aminobenzophenone with 4-chloro-3-methylphenol in the presence of an acid, followed by the addition of 3-chloropropylamine.
properties
IUPAC Name |
8-[3-(4-chloro-3-methylphenoxy)propoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO2/c1-14-13-16(8-9-17(14)20)22-11-4-12-23-18-7-2-5-15-6-3-10-21-19(15)18/h2-3,5-10,13H,4,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYLRFSYEYBPJLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCCOC2=CC=CC3=C2N=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B5168264.png)
methanone](/img/structure/B5168266.png)
![methyl 2-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5168286.png)
![3-{[4-(3-bromo-4-methoxybenzyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole oxalate](/img/structure/B5168303.png)
![2-bromo-N-(2-(4-chlorophenyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5168311.png)

![2-methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B5168322.png)
![N-benzyl-2-[4-(4-morpholinylsulfonyl)phenoxy]acetamide](/img/structure/B5168332.png)
![2,4,6-trimethyl-N'-[(5-nitro-2-furyl)methylene]benzenesulfonohydrazide](/img/structure/B5168334.png)
![1-[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]-4-ethylpiperazine](/img/structure/B5168338.png)
![8-[4-(4-allyl-2-methoxyphenoxy)butoxy]quinoline](/img/structure/B5168354.png)
![2-bromo-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5168363.png)
![2-(benzylthio)-6-ethyl-6-methyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5168365.png)
